Cas no 153391-26-5 (2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-)

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-, is a fluorinated pyran derivative featuring a nitrile group and a methylthio substituent, which contribute to its reactivity and potential utility in synthetic chemistry. The presence of the 4-fluorophenyl moiety enhances its stability and may influence its electronic properties, making it a valuable intermediate for pharmaceutical or agrochemical applications. The oxo and nitrile functionalities offer versatile sites for further chemical modifications, enabling the synthesis of more complex heterocyclic structures. Its well-defined structure ensures consistency in research and development processes, supporting its use in exploratory and applied chemistry.
2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- structure
153391-26-5 structure
商品名:2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-
CAS番号:153391-26-5
MF:C13H8NO2FS
メガワット:261.27152
CID:1333264
PubChem ID:10061198

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-
    • 6-(4-fluorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile
    • 6-(4-Fluoro-phenyl)-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile
    • CHEMBL321027
    • 153391-26-5
    • DTXSID10434993
    • インチ: InChI=1S/C13H8FNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3
    • InChIKey: ZKLQTJIJAOFUAZ-UHFFFAOYSA-N
    • ほほえんだ: CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)F)C#N

計算された属性

  • せいみつぶんしりょう: 261.02604
  • どういたいしつりょう: 261.02597783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 467
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • PSA: 50.09

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB602046-1g
6-(4-Fluoro-phenyl)-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile; .
153391-26-5
1g
€693.00 2024-07-24

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo- 関連文献

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-に関する追加情報

2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-

The compound 153391-26-5, also known as 2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyran derivatives, which are widely studied for their unique structural properties and reactivity. The presence of the cyanopyran framework, along with the fluorophenyl and methylthio substituents, makes this compound a valuable subject in both academic research and industrial development.

Recent studies have highlighted the importance of pyran derivatives in medicinal chemistry due to their ability to act as scaffolds for drug design. The cyanopyran moiety in this compound is particularly interesting because it can participate in various types of hydrogen bonding and π-interactions, which are crucial for bioavailability and target specificity. Additionally, the fluorophenyl group introduces electronic effects that can modulate the overall reactivity and selectivity of the molecule. This makes 153391-26-5 a promising candidate for exploring new therapeutic agents.

The synthesis of 153391-26-5 involves a multi-step process that typically begins with the preparation of the pyran ring system. Researchers have employed various strategies, including oxidative cyclization and ring-opening reactions, to construct this complex structure. The introduction of the methylthio group is often achieved through nucleophilic substitution or thiolation reactions, depending on the specific conditions and desired regioselectivity. These methods have been optimized in recent years to improve yield and purity, making large-scale production more feasible.

One of the most exciting developments involving 153391-26-5 is its application in fluorescence sensing. The combination of the cyanopyran core with the electron-withdrawing fluorophenyl group creates a highly conjugated system that exhibits strong fluorescence under certain conditions. This property has led to its use in detecting trace amounts of metal ions and other analytes in environmental and biomedical samples. Recent advancements in nanotechnology have further enhanced its sensitivity and selectivity by incorporating it into graphene-based sensors.

In addition to its sensing applications, 153391-26-5 has shown potential as an intermediate in the synthesis of more complex molecules. Its ability to undergo various types of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, makes it a versatile building block for constructing biologically active compounds. For instance, researchers have used it as a precursor for synthesizing novel kinase inhibitors and GPCR modulators, which are currently under preclinical evaluation.

The stability and reactivity of 153391-26-5 have also been extensively studied under different conditions. It has been found that the compound exhibits good thermal stability up to 80°C but decomposes rapidly above 100°C due to cleavage of the pyran ring. In solution, it demonstrates moderate solubility in organic solvents like dichloromethane and THF but is poorly soluble in water. These properties are critical for determining its suitability in various chemical processes and formulations.

From an environmental perspective, understanding the fate and toxicity of 153391-26-5 is essential for its safe handling and disposal. Recent eco-toxicological studies indicate that it has low acute toxicity towards aquatic organisms but may accumulate in certain ecosystems if not properly managed. Regulatory agencies are increasingly requiring detailed environmental impact assessments for such compounds to ensure sustainable practices.

In conclusion, 153391-26-5, or 2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-, stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a functional material and a valuable intermediate in chemical synthesis. As research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:153391-26-5)2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-
A1218422
清らかである:99%
はかる:1g
価格 ($):411